Technical Guide: Spectroscopic Characterization of Bicyclo[3.1.0]hexane-2-sulfonyl chloride
The following technical guide details the spectroscopic characterization and synthetic context for Bicyclo[3.1.0]hexane-2-sulfonyl chloride . Note on Stability & Data Availability: Bicyclo[3.1.0]hexane-2-sulfonyl chlorid...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization and synthetic context for Bicyclo[3.1.0]hexane-2-sulfonyl chloride .
Note on Stability & Data Availability:
Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a highly reactive electrophilic intermediate, typically generated in situ and immediately quenched with amines to form stable sulfonamides (e.g., CAS 1849323-19-8). Consequently, isolated spectroscopic data for the chloride itself is rare in open literature. This guide presents the theoretical spectroscopic profile of the chloride alongside the empirical reference data of its stable sulfonamide derivative, providing a self-validating protocol for researchers.
Primary Application: Building block for glutamate receptor modulators (e.g., mGluR2/3 agonists like LY354740 analogs) and conformationally restricted sulfonamide bioisosteres.
Critical Quality Attribute: Stereochemical purity (endo vs. exo at C2) and conformational locking (boat vs. chair).
Synthetic Context & Isolation Strategy
Due to the hydrolytic instability of the sulfonyl chloride moiety, direct isolation for long-term storage is non-standard. The recommended workflow for characterization involves immediate conversion to the sulfonamide.
Synthesis Pathway (Graphviz)
Figure 1: Synthetic workflow for the generation and stabilization of the sulfonyl chloride species.[2][3]
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
The bicyclo[3.1.0]hexane system is rigid, leading to distinct coupling patterns (
-values) that define the relative stereochemistry.
A. Predicted Data: Bicyclo[3.1.0]hexane-2-sulfonyl chloride
Based on substituent increments for
( ppm vs alkane) and bicyclic core coupling constants.[3]
Nucleus
Position
Shift (, ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
H
H-2
3.85 - 4.10
dd
Alpha to (deshielded).
H
H-1
1.65 - 1.80
m
-
Bridgehead proton.
H
H-5
1.50 - 1.65
m
-
Bridgehead proton.
H
H-6 (endo)
0.45 - 0.60
td
Cyclopropyl high-field region.
H
H-6 (exo)
0.15 - 0.30
q
Shielded by ring current anisotropy.
C
C-2
68.0 - 72.0
-
-
Diagnostic C-S bond shift.
C
C-6
8.0 - 12.0
-
-
Cyclopropyl methylene.
B. Empirical Reference: Bicyclo[3.1.0]hexane-2-sulfonamide
Use this data to validate the successful formation of the chloride precursor.
Solvent:
or
Key Diagnostic Signal: The amide protons (
) appear as a broad singlet at ppm (exchangeable with ).
H-2 Shift: The alpha proton shifts upfield slightly to
ppm compared to the chloride due to reduced electron withdrawal of the amide vs. chloride.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (negative mode for sulfonamide).
Target (Chloride):
Molecular Ion:
= 180 / 182 (3:1 ratio due to ).
Base Peak:
145 () or 81 (, bicyclo[3.1.0]hexyl cation).
Target (Sulfonamide Derivative):
: 162.05.
: 160.04 (ESI Negative).
Infrared Spectroscopy (IR)
Distinctive sulfonyl bands separate this compound from thiol or sulfonic acid precursors.
Functional Group
Wavenumber ()
Intensity
Description
(asym)
1365 - 1375
Strong
Sulfonyl chloride stretch.
(sym)
1160 - 1180
Strong
Sulfonyl chloride stretch.
(cyclopropyl)
3050 - 3080
Medium
Characteristic "Walsh orbital" C-H stretch.
550 - 580
Weak
S-Cl stretch (often obscured).
Stereochemical Analysis (Critical Protocol)
The biological activity of bicyclo[3.1.0]hexane derivatives is strictly dependent on the stereochemistry at C-2 (endo vs. exo) and the ring conformation (Boat vs. Chair).
NOESY Correlation Logic
To determine if you have the 2-endo or 2-exo isomer, perform a 2D NOESY experiment.
Figure 2: NOESY logic for assigning C-2 stereochemistry in bicyclo[3.1.0]hexane systems.
Endo-Sulfonyl Chloride: The H-2 proton is exo. It will show a strong NOE correlation with the H-6 exo proton (the cyclopropyl proton on the same face).
Exo-Sulfonyl Chloride: The H-2 proton is endo. It will show strong NOE correlations with the bridgehead protons (H-1 and H-5 ).
The Bicyclo[3.1.0]hexane Scaffold: A Technical Guide to Conformational Locking in Drug Discovery
The following technical guide details the discovery, structural logic, and medicinal chemistry of Bicyclo[3.1.0]hexane derivatives. Executive Summary The bicyclo[3.1.0]hexane system is a "privileged scaffold" in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, structural logic, and medicinal chemistry of Bicyclo[3.1.0]hexane derivatives.
Executive Summary
The bicyclo[3.1.0]hexane system is a "privileged scaffold" in medicinal chemistry, valued not for its intrinsic biological activity, but for its ability to rigidify flexible pharmacophores . By fusing a cyclopropane ring to a cyclopentane core, this scaffold locks torsion angles, forcing substituents into specific vectors that mimic bioactive conformations of amino acids (glutamate), sugars (ribose), and monoamines.
This guide analyzes the three critical waves of this scaffold's history:
The Glutamate Wave (Eli Lilly): Locking L-glutamate for mGluR selectivity.
The Nucleoside Wave (NIH/Marquez): Freezing sugar puckers ("North" vs. "South") to target polymerases and adenosine receptors.
The Transporter Wave: Rigidifying phenyl-ethylamines (Bicifadine).
Part 1: Structural Fundamentals & Conformational Analysis
The "Boat" vs. "Chair" Dynamics
Unlike cyclohexane, which rests in a chair conformation, the cyclopentane ring of bicyclo[3.1.0]hexane is highly strained. The fusion of the cyclopropane ring forces the five-membered ring into a boat-like or envelope conformation.
The "Pucker" Parameter: The key design feature is the "pucker" of the cyclopentane ring relative to the cyclopropane plane.
Proximal vs. Distal: Substituents can be directed towards (endo) or away (exo) from the cyclopropane, creating distinct steric corridors.
Pseudorotation Lock: In nucleosides, the furanose ring naturally oscillates between C2'-endo (South) and C3'-endo (North). Fusing a cyclopropane across C4'-C5' (or similar positions) creates a high energy barrier, effectively freezing the sugar in one state.
The "North" vs. "South" Concept (Methanocarba Nucleosides)
Developed largely by Victor Marquez at the NIH, this concept is critical for antiviral and anticancer drug design.
North (N) Conformation: Mimics the C3'-endo pucker. This is the preferred conformation for A3 Adenosine Receptor agonists and RNA-duplex compatibility.
South (S) Conformation: Mimics the C2'-endo pucker. This is required for recognition by enzymes like Herpes Simplex Virus Thymidine Kinase (HSV-tk) and HIV Reverse Transcriptase.
Figure 1: The "Methanocarba" concept. By replacing the ring oxygen with a methylene and fusing a cyclopropane, the sugar is locked into a specific hemisphere of the pseudorotational cycle.
Part 2: Key Therapeutic Classes & History
The Glutamate Story: LY354740 (Eglumegad)
In the 1990s, Eli Lilly sought selective agonists for Group II metabotropic glutamate receptors (mGluR2/3) to treat anxiety and psychosis without the excitotoxicity of ionotropic ligands.
The Problem: L-Glutamate is too flexible, activating all mGluRs and iGluRs.
The Solution:(+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) .
Mechanism: The bicyclic scaffold freezes the glutamate skeleton. The C1-C5 bond (cyclopropane) restricts the torsion angles (
and ) of the glutamate backbone, making it a perfect fit for the mGluR2 binding pocket while excluding it from mGluR1 or iGluRs.
Clinical Status: Reached Phase III for anxiety; failed due to long-term toxicity concerns in animals, but remains the gold-standard "probe" molecule for mGluR2 research.
The Transporter Story: Bicifadine
Discovered by American Cyanamid and later developed by DOV Pharmaceutical.
Structure: A 3-azabicyclo[3.1.0]hexane .[1] This is a "bridged" piperidine analog.
Pharmacology: A "Triple Reuptake Inhibitor" (SNDRI). It inhibits SERT and NET (ratio ~1:2) with weaker effects on DAT.
Significance: It demonstrated that the [3.1.0] system could be used to rigidify the phenylethylamine pharmacophore found in antidepressants like venlafaxine.
Part 3: Synthetic Protocols
Core Protocol: Corey-Chaykovsky Cyclopropanation
The most robust method for generating the bicyclo[3.1.0]hexane core from an enone (common in the synthesis of LY354740 precursors) is the sulfur ylide addition.
In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMSO .
Heat to 60°C for 45 mins until evolution of
ceases (formation of dimsyl anion).
Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir 30 mins to form the ylide.
Cyclopropanation (Michael-Induced Ring Closure):
Add 2-Cyclopentenone (1.0 eq) dropwise in DMSO.
Note: For carboxylate derivatives (like LY precursors), the substrate would be a substituted enone (e.g., diethyl glutaconate analog or a pre-functionalized cyclopentenone).
NMR: Look for high-field cyclopropane protons (0.5–1.5 ppm).
Stereochemistry: The fusion is exclusively cis for bicyclo[3.1.0] systems due to ring strain constraints (trans-fusion is geometrically impossible for this ring size).
Comparative Data: Flexible vs. Rigid Analogs
Compound
Scaffold
Receptor Target
/
Selectivity
L-Glutamate
Flexible Chain
All mGluRs/iGluRs
~1.0 M
Non-selective
LY354740
Bicyclo[3.1.0]hexane
mGluR2 (Agonist)
5-10 nM
>1000x vs mGluR1
Adenosine
Ribose (Flexible)
A3 AR
~100 nM
Low vs A1/A2
(N)-Methanocarba
Bicyclo[3.1.0] (Rigid)
A3 AR
0.4 nM
High (>500x)
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis of the two major classes: Amino Acids (Glutamate mimics) and Nucleosides (Sugar mimics).
Figure 2: Divergent synthetic pathways for the two primary bicyclo[3.1.0]hexane drug classes.
Part 5: References
Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist." Journal of Medicinal Chemistry.
Marquez, V. E., et al. (2012).[4] "Synthesis of a North-methanocarba-thymidine (N-MCT) analog." Current Protocols in Nucleic Acid Chemistry.
Jacobson, K. A., et al. (2000). "Methanocarba analogues of adenosine as potent and selective A3 adenosine receptor agonists."[5] Journal of Medicinal Chemistry.
Skolnick, P., et al. (2003). "Bicifadine: A novel serotonin/norepinephrine transporter ligand." CNS Drug Reviews.
Dominguez, C., et al. (2005). "Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors." Journal of Medicinal Chemistry.
An In-Depth Technical Guide to Bicyclo[3.1.0]hexane-2-sulfonyl chloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Bicyclo[3.1.0]hexane-2-sulfonyl chloride, a valuable but sparsely documented chemical entity. We will delve...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bicyclo[3.1.0]hexane-2-sulfonyl chloride, a valuable but sparsely documented chemical entity. We will delve into its structural significance, plausible synthetic routes, and its potential as a key building block in the design of novel therapeutics. This document moves beyond a simple data sheet to offer insights into the strategic application of this unique scaffold in medicinal chemistry.
The Bicyclo[3.1.0]hexane Core: A Scaffold of Strategic Importance
The bicyclo[3.1.0]hexane framework is a conformationally constrained bioisostere of cyclohexane.[1] Unlike the flexible chair and boat conformations of cyclohexane, the bicyclo[3.1.0]hexane system exists in a rigid, puckered shape that closely resembles a boat conformation.[1][2] This conformational rigidity is of paramount importance in drug design for several reasons:
Enhanced Target Binding: By locking the molecule in a specific three-dimensional orientation, the bicyclo[3.1.0]hexane scaffold can lead to a more precise fit with the target protein's binding site, potentially increasing potency and selectivity.
Improved Metabolic Stability: The rigid structure can shield metabolically susceptible sites from enzymatic degradation, leading to a longer half-life and improved pharmacokinetic profile.
Reduced Off-Target Effects: The well-defined shape can minimize interactions with unintended biological targets, thereby reducing the risk of side effects.[1]
Novel Chemical Space: It provides an entry into novel chemical space, allowing for the development of intellectual property and the exploration of new structure-activity relationships (SAR).
Several drugs and clinical candidates incorporating the bicyclo[3.1.0]hexane motif have demonstrated its therapeutic potential, including modulators of cannabinoid receptors and metabotropic glutamate receptors.[1]
Navigating the CAS Number Landscape
A direct CAS (Chemical Abstracts Service) number for Bicyclo[3.1.0]hexane-2-sulfonyl chloride is not readily found in publicly accessible databases. This suggests that it may be a reactive intermediate that is typically synthesized and used immediately in subsequent reactions rather than being isolated and stored as a stable compound.
However, a closely related isomer, Bicyclo[3.1.0]hexane-3-sulfonyl chloride , is commercially available and has the CAS number 2060063-72-9 . This highlights the importance of positional isomerism in this scaffold and the distinct chemical properties that can arise from the placement of the sulfonyl chloride group.
For researchers interested in the 2-substituted isomer, this guide provides a foundation for its synthesis and application, drawing upon established chemical principles.
Synthesis of Bicyclo[3.1.0]hexane-2-sulfonyl chloride: A Proposed Methodology
Given the absence of a direct, published synthesis for Bicyclo[3.1.0]hexane-2-sulfonyl chloride, a plausible synthetic strategy involves a two-step process: the synthesis of the corresponding bicyclo[3.1.0]hexane-2-sulfonic acid followed by its conversion to the sulfonyl chloride.
Step 1: Synthesis of Bicyclo[3.1.0]hexane-2-sulfonic acid
The introduction of a sulfonic acid group onto an alkane can be achieved through various methods. One common approach is the sulfochlorination of the corresponding hydrocarbon followed by hydrolysis. However, a more direct route to the sulfonic acid may be desirable.
A potential route could involve the reaction of a suitable bicyclo[3.1.0]hexane precursor, such as a halide or an organometallic species, with sulfur dioxide followed by an oxidative workup.
Step 2: Conversion to Bicyclo[3.1.0]hexane-2-sulfonyl chloride
Once the sulfonic acid is obtained, its conversion to the sulfonyl chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.
Table 1: Common Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides
Reagent
Typical Conditions
Advantages
Disadvantages
Thionyl Chloride (SOCl₂)
Neat or in a chlorinated solvent (e.g., DCM, DCE), often with a catalytic amount of DMF.
Can be harsh, may not be suitable for sensitive substrates.
Oxalyl Chloride ((COCl)₂)
In a chlorinated solvent, often with a catalytic amount of DMF.
Milder than thionyl chloride, volatile byproducts (CO, CO₂, HCl).
More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅)
Neat or in a non-protic solvent.
Powerful chlorinating agent.
Solid reagent, can be difficult to handle, produces solid byproducts.
A general protocol for the chlorination of a sulfonic acid is as follows:
Experimental Protocol: General Procedure for the Synthesis of a Sulfonyl Chloride from a Sulfonic Acid
To a solution of the sulfonic acid in an appropriate anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by TLC or LC-MS).
Carefully quench the reaction with ice-water.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude sulfonyl chloride.
The crude product can be purified by distillation or chromatography, or used directly in the next step.
It is crucial to perform these reactions under anhydrous conditions as sulfonyl chlorides are sensitive to moisture.
An alternative and increasingly popular approach for the synthesis of sulfonyl chlorides involves the oxidative chlorination of sulfur-containing compounds such as thiols or S-alkyl isothiourea salts.[3][4] These methods often utilize milder and more environmentally friendly reagents.
dot
Caption: Proposed synthetic pathway to Bicyclo[3.1.0]hexane-2-sulfonyl chloride.
Applications in Medicinal Chemistry: A Gateway to Novel Analogs
Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a versatile electrophile that can react with a wide range of nucleophiles to generate a library of derivatives with potential therapeutic applications. The sulfonyl chloride moiety serves as a key handle for introducing diverse functionalities.
Application Notes and Protocols: Unraveling the Reaction Mechanism of Bicyclo[3.1.0]hexane-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold The bicyclo[3.1.0]hexane framework has emerged as a privileged scaffold in modern medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane framework has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a conformationally constrained bioisostere of cyclohexane, offering a unique spatial arrangement of substituents.[1][2] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible acyclic or monocyclic analogues.[1] Consequently, the bicyclo[3.1.0]hexane motif is found in a variety of biologically active molecules, including potent and selective metabotropic glutamate receptor (mGluR) agonists, cannabinoid receptor (CB2) agonists, and antagonists for opioid receptors.[1][3][4] A thorough understanding of the reactivity of functionalized bicyclo[3.1.0]hexane derivatives, such as the title compound bicyclo[3.1.0]hexane-2-sulfonyl chloride, is therefore crucial for the synthesis of novel therapeutic agents. This document provides a detailed exploration of the reaction mechanisms of this versatile building block and offers practical protocols for its synthesis and derivatization.
Proposed Synthesis of Bicyclo[3.1.0]hexane-2-sulfonyl Chloride
While a direct, one-step synthesis of bicyclo[3.1.0]hexane-2-sulfonyl chloride from a commercially available starting material is not extensively documented, a plausible and chemically sound synthetic route can be devised from known precursors. A common and effective strategy involves the conversion of a corresponding bicyclo[3.1.0]hexan-2-ol to the desired sulfonyl chloride. This multi-step approach leverages well-established transformations in organic synthesis.
A potential synthetic pathway could commence with a stereoselective synthesis of a suitable bicyclo[3.1.0]hexane precursor, such as a bicyclo[3.1.0]hexane carboxylic acid derivative, which can be obtained via intramolecular cyclopropanation reactions.[5] The carboxylic acid can then be converted to an amine, which in turn can be transformed into a sulfonic acid via diazotization followed by reaction with sulfur dioxide and a copper catalyst. Finally, treatment of the sulfonic acid with a chlorinating agent like thionyl chloride or oxalyl chloride would yield the target bicyclo[3.1.0]hexane-2-sulfonyl chloride.
Alternatively, a more direct approach from a bicyclo[3.1.0]hexan-2-ol could involve a two-step process: conversion of the alcohol to a thiol, followed by oxidative chlorination.
Below is a proposed workflow for the synthesis starting from a bicyclo[3.1.0]hexane derivative.
Figure 1: Proposed synthetic workflow for bicyclo[3.1.0]hexane-2-sulfonyl chloride.
Core Reaction Mechanisms: The Reactivity of Bicyclo[3.1.0]hexane-2-sulfonyl Chloride
The chemistry of bicyclo[3.1.0]hexane-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high degree of electrophilicity, coupled with the excellent leaving group ability of the chloride ion, makes it highly susceptible to nucleophilic attack. The primary reaction mechanisms involve nucleophilic substitution at the sulfur center.
General Mechanistic Considerations
Two principal mechanistic pathways are generally considered for the reaction of sulfonyl chlorides with nucleophiles:
SN2-like Mechanism: A concerted, bimolecular nucleophilic substitution where the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously. This pathway proceeds through a single transition state.
Addition-Elimination Mechanism: A stepwise process involving the initial formation of a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane). This is followed by the elimination of the leaving group (chloride) to afford the final product.
The operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride. For most reactions of alkyl and aryl sulfonyl chlorides with strong nucleophiles like amines and alkoxides, the mechanism is generally considered to be concerted or to proceed through a very short-lived intermediate that resembles the SN2 transition state.
Reaction with Amines: Formation of Sulfonamides
The reaction of bicyclo[3.1.0]hexane-2-sulfonyl chloride with primary or secondary amines is a robust method for the synthesis of the corresponding sulfonamides. This transformation is of significant interest in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents, including the class of "sulfa drugs".[6] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.[6] This is crucial to prevent the protonation of the amine nucleophile, which would render it unreactive.
The mechanism proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.
Figure 2: Reaction mechanism of bicyclo[3.1.0]hexane-2-sulfonyl chloride with an amine.
Reaction with Alcohols: Formation of Sulfonate Esters
In a similar fashion, bicyclo[3.1.0]hexane-2-sulfonyl chloride reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.
The mechanism is analogous to that of sulfonamide formation, with the alcohol acting as the nucleophile.
Figure 3: Reaction mechanism of bicyclo[3.1.0]hexane-2-sulfonyl chloride with an alcohol.
Stereochemical Considerations
A critical aspect of the reactivity of bicyclo[3.1.0]hexane derivatives is the stereochemistry of the rigid bicyclic core. The stereochemical outcome of reactions at the sulfonyl chloride moiety is largely dictated by the inherent chirality of the starting material. The nucleophilic substitution at the sulfur center typically proceeds with either inversion or retention of configuration at the sulfur atom, depending on the precise mechanism. However, the stereocenters of the bicyclo[3.1.0]hexane framework remain unaffected during these transformations.
The endo or exo orientation of the sulfonyl chloride group on the bicyclo[3.1.0]hexane ring can influence the rate of reaction due to steric hindrance affecting the trajectory of the incoming nucleophile. Synthetic strategies for preparing enantiomerically pure bicyclo[3.1.0]hexane derivatives often employ intramolecular cyclopropanation of chiral precursors, ensuring high stereochemical fidelity in the final products.[5][7]
Experimental Protocols
The following protocols are provided as a general guide for the synthesis and reaction of bicyclo[3.1.0]hexane-2-sulfonyl chloride. Researchers should adapt these procedures based on the specific substrate and scale of the reaction. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Synthesis of a Bicyclo[3.1.0]hexane-2-sulfonamide
Reaction Setup: To a solution of bicyclo[3.1.0]hexane-2-sulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 eq.).
Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the reaction mixture.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Protocol 2: Synthesis of a Bicyclo[3.1.0]hexane-2-sulfonate Ester
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.1 eq.) in anhydrous pyridine or a mixture of dichloromethane and triethylamine at 0 °C.
Reagent Addition: Slowly add a solution of bicyclo[3.1.0]hexane-2-sulfonyl chloride (1.0 eq.) in the same solvent to the alcohol solution.
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate. Extract the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic extracts, wash successively with 1 M HCl (if a basic work-up is compatible with the product), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
Purification: Remove the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonate ester.
Data Presentation
The successful synthesis of bicyclo[3.1.0]hexane sulfonamides and sulfonate esters can be confirmed by various analytical techniques. The following table summarizes the expected outcomes and key characterization data.
Product Type
Typical Yields
1H NMR Spectroscopy
13C NMR Spectroscopy
Infrared (IR) Spectroscopy
Sulfonamide
70-95%
Appearance of signals corresponding to the amine moiety; potential downfield shift of protons alpha to the nitrogen.
Appearance of new signals for the carbon atoms of the amine fragment.
Strong S=O stretching bands at ~1320-1350 cm-1 and ~1140-1160 cm-1. N-H stretch for primary and secondary sulfonamides at ~3200-3300 cm-1.
Sulfonate Ester
75-98%
Appearance of signals for the alcohol moiety; downfield shift of protons alpha to the oxygen.
Appearance of new signals for the carbon atoms of the alcohol fragment.
Strong S=O stretching bands at ~1350-1370 cm-1 and ~1170-1190 cm-1. C-O stretching band at ~900-1000 cm-1.
Conclusion
Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a valuable synthetic intermediate for accessing a diverse range of bicyclo[3.1.0]hexane-based compounds with potential applications in drug discovery. Its reactions with nucleophiles, such as amines and alcohols, proceed via well-defined nucleophilic substitution mechanisms at the sulfur center to afford sulfonamides and sulfonate esters, respectively. The rigid stereochemistry of the bicyclic core is a key feature that can be exploited in the design of conformationally constrained molecules with tailored biological activities. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers engaged in the synthesis and exploration of this important class of compounds.
References
Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. PubMed. [Link]
Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. [Link]
Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. ScienceDirect. [Link]
Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. ACS Publications. [Link]
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]
Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Library. [Link]
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Royal Society of Chemistry. [Link]
Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... ResearchGate. [Link]
Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. National Institutes of Health. [Link]
Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]
Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. SciSpace. [Link]
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. National Institutes of Health. [Link]
20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. National Institutes of Health. [Link]
Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]
Application Note: Bicyclo[3.1.0]hexane-2-sulfonyl Chloride in Chemical Probe Discovery
Abstract This guide details the strategic application of Bicyclo[3.1.0]hexane-2-sulfonyl chloride (BHS-Cl) as a high-value building block for the synthesis of conformationally restricted chemical probes and covalent frag...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic application of Bicyclo[3.1.0]hexane-2-sulfonyl chloride (BHS-Cl) as a high-value building block for the synthesis of conformationally restricted chemical probes and covalent fragments. Unlike traditional planar benzene-sulfonyl chlorides, the bicyclo[3.1.0]hexane scaffold offers a distinct three-dimensional vector (high
character), improving metabolic stability and selectivity in ligand-protein interactions. This document provides validated protocols for synthesizing sulfonamide libraries, converting BHS-Cl into SuFEx-ready sulfonyl fluoride probes, and workflows for covalent fragment screening.
Introduction: Escaping "Flatland" in Probe Design
In modern chemical biology and drug discovery, "escaping flatland"—the transition from planar aromatic systems to three-dimensional aliphatic scaffolds—is a critical design principle. Bicyclo[3.1.0]hexane-2-sulfonyl chloride serves as a premier reagent for this purpose.
The Reagent Profile
Chemical Name: Bicyclo[3.1.0]hexane-2-sulfonyl chloride
Role: Electrophilic Building Block / Covalent Warhead Precursor
Key Feature: The fused cyclopropane-cyclopentane ring system locks the sulfonyl group into a specific spatial orientation (endo/exo), providing rigid exit vectors that differ significantly from flexible alkyl chains or flat aryl rings.
Mechanism of Action
BHS-Cl functions through the reactivity of the sulfonyl chloride (
) moiety. It acts as a "hard" electrophile that reacts with nucleophiles:
With Amines (Synthesis): Forms stable sulfonamides, creating non-covalent binders with defined 3D geometry.[1]
With Protein Nucleophiles (Covalent Probing): Can react with nucleophilic amino acid side chains (Lysine
Note: Due to the hydrolytic instability of sulfonyl chlorides in aqueous media, BHS-Cl is often converted to Bicyclo[3.1.0]hexane-2-sulfonyl fluoride (BHS-F) for use as a Sulfur-Fluoride Exchange (SuFEx) probe.
Design Logic: The "Goldilocks" Reactivity
Using BHS-Cl requires balancing electrophilicity with stability. The table below compares BHS-Cl with standard reagents.
Feature
Benzene Sulfonyl Chloride
Alkyl Sulfonyl Chloride
Bicyclo[3.1.0]hexane-2-SO₂Cl
Geometry
Planar (2D)
Flexible (Floppy)
Rigid 3D (Boat-like)
Solubility
Low (Lipophilic)
Moderate
High ( rich)
Metabolic Stability
Low (P450 oxidation)
Moderate
High (Blocked sites)
Probe Utility
High Non-specific Binding
Low Specificity
High Selectivity Potential
Experimental Protocols
Protocol A: Synthesis of Conformationally Restricted Sulfonamide Probes
Objective: To couple BHS-Cl with a primary amine-bearing pharmacophore to create a library of 3D-scaffolded probes.
Reagents:
Bicyclo[3.1.0]hexane-2-sulfonyl chloride (1.0 eq)
Amine substrate (1.1 eq)
Triethylamine (
) or DIPEA (2.5 eq)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Preparation: Dissolve the amine substrate (0.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
or Ar).
Base Addition: Add
(1.25 mmol) and cool the mixture to 0°C using an ice bath. Explanation: Cooling prevents runaway exotherms and minimizes side reactions.
Reagent Addition: Dropwise add a solution of BHS-Cl (0.5 mmol) in DCM (2 mL).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
Checkpoint: The sulfonyl chloride is moisture-sensitive. If the reaction stalls, ensure solvents are strictly anhydrous.
Quench & Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Conversion to SuFEx Probes (Sulfonyl Fluoride)
Objective: To convert the hydrolytically unstable Chloride (BHS-Cl) into the bio-compatible Fluoride (BHS-F) for proteome-wide screening.
) acts as a potent nucleophile, displacing the chloride. The resulting S-F bond is highly stable to hydrolysis but reactive toward specific protein active sites (SuFEx chemistry).
Isolation: Dilute with water, extract with Ethyl Acetate. The product (BHS-F) is usually pure enough for biological screening without chromatography.
Chemoproteomics Workflow: Covalent Fragment Screening
This workflow describes how to use the BHS-derived probe to identify protein targets.
Figure 1: Chemoproteomic workflow for identifying targets of BHS-based covalent probes.
Protocol C: Mass Spectrometry Screening
Incubation: Incubate protein lysate (1 mg/mL) with the BHS-Probe (10–50 µM) for 1 hour at 37°C.
Control: Include a "DMSO only" sample and a "Competition" sample (pre-incubated with excess non-reactive analog).
Digestion: Precipitate proteins (acetone/methanol), redissolve in urea, reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.
Analysis: Run LC-MS/MS.
Data Search: Search for a variable modification.
Modification Mass: Calculate the mass addition of the Bicyclo[3.1.0]hexane-sulfonyl moiety.
Formula:
(approx +145.03 Da, depending on the leaving group displacement).
Target Residues: Prioritize Lysine (K) and Tyrosine (Y).
Critical Quality Attributes (CQA)
When sourcing or synthesizing BHS-Cl, verify these parameters to ensure reproducibility.
Jacobson, K. A., et al. (2005). "Structure-Activity Relationships of Bicyclo[3.1.0]hexane Nucleosides as Adenosine Receptor Agonists." Journal of Medicinal Chemistry.
[Link]
Jones, L. H. (2022). "Sulfonyl Fluorides in Chemical Biology: From Probes to Drugs." Journal of the American Chemical Society.
[Link]
Vividion Therapeutics. "Fragment-based covalent ligand discovery." Nature Reviews Drug Discovery (Contextual grounding for covalent screening).
[Link]
Application Note: Preparation of Bicyclo[3.1.0]hexane-based Nucleosides (North-Methanocarba)
[1][2][3][4][5][6] Executive Summary & Scientific Rationale This guide details the synthesis of North-Methanocarba (N-MC) nucleosides, a class of carbocyclic analogues where the ribose sugar is replaced by a rigid bicycl...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary & Scientific Rationale
This guide details the synthesis of North-Methanocarba (N-MC) nucleosides, a class of carbocyclic analogues where the ribose sugar is replaced by a rigid bicyclo[3.1.0]hexane scaffold.[1][2][3]
The "North" Lock Concept:
In natural biological systems, the furanose ring of a nucleoside exists in a dynamic equilibrium between C2'-endo (South) and C3'-endo (North) puckers.[4] Polymerases and receptors often recognize only one specific conformation.
Standard Ribose: Flexible, low affinity barrier.
Bicyclo[3.1.0]hexane: The fused cyclopropane ring freezes the pseudorotational cycle.
North (N): Mimics A-form RNA and DNA polymerase-bound states (C3'-endo).
South (S): Mimics B-form DNA (C2'-endo).
Applications:
Antivirals: Potent inhibitors of Herpesviruses (HSV) and Poxviruses (Vaccinia) via kinase-dependent mechanisms.[5]
Caption: The bicyclo[3.1.0]hexane scaffold eliminates the entropic penalty of binding by pre-organizing the nucleoside into the bioactive 'North' conformation.
Strategic Synthesis Overview
The synthesis relies on the Simmons-Smith cyclopropanation of a cyclopentenol intermediate. Unlike standard sugar chemistry, we cannot use Vorbrüggen glycosylation because the carbocycle lacks an anomeric acetate. Instead, we utilize the Mitsunobu reaction for convergent base coupling.
Key Challenges & Solutions:
Stereocontrol: The hydroxyl group of the cyclopentenol directs the zinc carbenoid to the same face, ensuring the correct cis-relationship required for the North conformation.
Regioselectivity: Mitsunobu coupling can yield N7/N9 mixtures in purines; specific solvent conditions (THF/Toluene ratios) optimize for the desired N9 isomer.
Detailed Protocols
Protocol A: The Scaffold Synthesis (Simmons-Smith Cyclopropanation)
This protocol describes the conversion of the cyclopentenol intermediate to the bicyclo[3.1.0]hexane system. This is the "Marquez" route adaptation.
Reagents:
Substrate: Protected Cyclopenten-ol (e.g., derived from D-ribose or enzymatic resolution)
Diethylzinc (
): 1.0 M in hexanes (Handle with extreme caution: Pyrophoric)
Diiodomethane (
): Reagent grade, stabilized
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
Preparation (Inert Atmosphere):
Flame-dry a 2-neck round bottom flask under Argon.
Charge with anhydrous DCE (0.2 M concentration relative to substrate).
Cool to -10°C using an acetone/ice bath.
Carbenoid Formation (Furukawa Reagent):
Add
(5.0 equiv) dropwise via syringe. CRITICAL: Exothermic.
Add
(10.0 equiv) dropwise.
Mechanism Note: This forms the active iodomethylzinc carbenoid (
).
Substrate Addition:
Dissolve the cyclopentenol substrate in a minimum volume of DCE.
Add slowly to the reaction mixture at -10°C.
Why? The hydroxyl group coordinates the Zinc, directing the methylene insertion to the syn face.
Reaction & Quench:
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
Quench: Cool back to 0°C. Add saturated
solution very slowly (vigorous gas evolution).
Workup:
Separate layers. Extract aqueous layer with DCM (3x).
This step installs the purine or pyrimidine base with inversion of configuration (restoring the correct stereochemistry at the pseudo-anomeric center).
(2.0 equiv), and the Nucleobase (2.0 equiv) in anhydrous THF under Argon.
Cool to 0°C .
Activation:
Add DIAD (2.0 equiv) dropwise over 15 minutes.
Observation: Solution will turn yellow/orange.
Completion:
Stir at RT for 2–4 hours. Monitor by TLC (the alcohol spot should disappear).
Purification:
Concentrate directly.
Purify via Flash Column Chromatography.
Note:
(Triphenylphosphine oxide) is a difficult byproduct. A gradient of Hexanes:EtOAc is usually required.
Diagram 2: Synthetic Workflow
Caption: The hydroxyl group serves dual roles: directing the cyclopropanation and acting as the leaving group for the Mitsunobu inversion.
Quality Control & Validation (The "Zero Coupling" Rule)
The most definitive proof that you have successfully synthesized the North conformer (and not the South isomer or an open-ring byproduct) is 1H-NMR spectroscopy .
Critical Quality Attribute:
Coupling Constant
In the rigid North bicyclo[3.1.0] system, the dihedral angle between the proton at C1' (pseudo-anomeric) and C2' is approximately 90° . According to the Karplus equation, a 90° dihedral angle results in a coupling constant of zero.
Parameter
Standard Ribose (A/B)
South-Methanocarba
North-Methanocarba (Target)
Conformation
Dynamic Equilibrium
C2'-endo locked
C3'-endo locked
(Hz)
3.0 – 6.0 Hz
8.0 – 10.0 Hz
< 1.0 Hz (Often ~0 Hz)
Appearance
Doublet/dd
Large Doublet
Singlet (or broadened singlet)
Validation Protocol:
Acquire 1H-NMR in
or .
Locate the H1' signal (typically
4.5 – 6.0 ppm).
Pass Criteria: H1' appears as a singlet or has a coupling constant
.
Fail Criteria: H1' appears as a doublet with
(indicates incorrect isomer or ring opening).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1 (Cyclopropanation)
Wet solvents or old .
Use freshly distilled DCE and fresh . Ensure strictly anhydrous conditions.
Incomplete Conversion (Step 1)
Reaction stopped too early; Zinc reagent decomposed.
Add a second portion of reagents (2.0 equiv) after 6 hours.
N7 vs N9 Isomers (Step 2)
Purine regioselectivity issues.
Keep temperature at 0°C during DIAD addition. Switch solvent to Toluene/THF (1:1) to favor N9.
H1' shows
Wrong diastereomer formed.
Check the starting cyclopentenol stereochemistry. The directing OH group must be cis to the target cyclopropane face.
References
Marquez, V. E., et al. (2005). "(N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists." Journal of Medicinal Chemistry.
Jacobson, K. A., et al. (2000). "Structure-Activity Relationships of 2-Chloro-N6-substituted-4'-thioadenosine-5'-uronamides as A3 Adenosine Receptor Agonists." Journal of Medicinal Chemistry.
Yoshimura, Y., et al. (2002).[4] "Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation." Journal of Organic Chemistry.
De Sousa, E. C., et al. (2021).[8] "Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs." Arkivoc.
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: 🟢 Operational | Reagent Class: High-Reactivity Electrophile | Risk Level: High (Moisture/Thermal Sensitivity)
Core Directive: The Stability Paradox
Executive Summary:
Bicyclo[3.1.0]hexane-2-sulfonyl chloride is not merely a "standard" sulfonyl chloride. It possesses a dual-instability motif :
Functional Group Lability: Like all sulfonyl chlorides, it is prone to hydrolysis, generating sulfonic acid and HCl.
Scaffold Strain: The bicyclo[3.1.0] system contains a fused cyclopropane ring. The strain energy (~27 kcal/mol) makes the skeleton susceptible to acid-catalyzed ring opening or rearrangement.
The Danger Loop:
If moisture enters the vial, hydrolysis releases HCl . This strong acid does not just degrade the sulfonyl chloride; it can attack the strained cyclopropane ring, leading to total scaffold destruction. Therefore, HCl scavenging and absolute dryness are non-negotiable.
Critical Storage Protocols
Visual Logic: The Degradation Cascade
Understanding the enemy is the first step to preservation.
Caption: Figure 1. The "Autocatalytic Destruction Loop." Note how HCl generation triggers secondary scaffold failure.
Storage Specifications Table
Parameter
Specification
Technical Rationale
Temperature
-20°C (Strict)
Slows Arrhenius kinetics of spontaneous desulfonylation and hydrolysis.
Atmosphere
Argon or Nitrogen
Displaces atmospheric moisture.[1] Argon is preferred (heavier than air) to blanket the solid.
Container
Glass + Teflon/PTFE Liner
Do not use standard plastic caps. Sulfonyl chlorides can leach plasticizers or react with polyethylene liners.
Desiccant
Required
Store the vial inside a secondary jar containing Drierite™ or silica gel.
Thawing
Equilibrate to RT
Crucial: Allow the cold vial to reach room temperature before opening to prevent condensation from forming on the reagent.
Troubleshooting & FAQs
Issue 1: "The solid has turned into a sticky gum or liquid."
Diagnosis: Hydrolysis has occurred.[2][3][4] The melting point of the pure sulfonyl chloride is depressed by the formation of the sulfonic acid byproduct.
Immediate Action: Do not use for critical steps.
Salvage Protocol: If you have >1g, you can attempt to recrystallize from dry hexanes/DCM (if solid) or wash a solution in dry DCM with ice-cold 5% NaHCO3 (rapidly) to remove the acid, dry over MgSO4, and concentrate. Note: Yield will be lost.
Issue 2: "I hear a 'pop' or hiss when opening the vial."
Diagnosis: Pressure buildup.
Scenario A (Moisture): HCl gas release from hydrolysis.[2]
Scenario B (Heat): SO2 gas release from thermal decomposition.
Safety Warning: Open in a fume hood. This indicates significant degradation.[1] Verify purity immediately.
Issue 3: "LCMS analysis shows the wrong mass."
Diagnosis: Direct LCMS of sulfonyl chlorides in methanol/water mobile phases is deceptive.
Observation: Mass = M+17 (OH) or M+15 (OMe).
Reason: The chloride reacts with the mobile phase (H2O or MeOH) on the column. You are seeing the hydrolysis product, not the reagent.
Correct QC Method: See "Derivatization Protocol" below.
Validated Quality Control (QC) Workflow
Never trust the label after storage. Validate before synthesis.
The "Benzylamine Check" Protocol
Direct analysis is unreliable. We convert the unstable chloride into a stable sulfonamide for accurate HPLC/NMR assessment.
Step-by-Step:
Prepare: Dissolve 5-10 mg of the reagent in 0.5 mL dry DCM.
React: Add 2 equivalents of Benzylamine (or Morpholine).
Wait: Let stand for 5 minutes at RT.
Quench: Add 1 mL 1M HCl (to remove excess amine).
Extract: Pipette off the organic (DCM) layer.
Analyze: Run LCMS or NMR on the sulfonamide derivative.
Success: Sharp sulfonamide peak.
Failure: Presence of sulfonic acid peaks (which would not have reacted with the amine).
Caption: Figure 2. QC Derivatization Workflow. This method eliminates artifacts caused by mobile phase reactivity.
Forbidden: Alcohols (MeOH, EtOH), Water, DMF (unless strictly anhydrous and fresh; DMF can decompose sulfonyl chlorides at high heat).
Base Selection (The "Strain" Factor):
When coupling this reagent to amines/alcohols:
Use non-nucleophilic bases (DIPEA, 2,6-Lutidine) rather than Pyridine if possible.
Why? Pyridine can sometimes form a sulfonyl-pyridinium salt that is highly reactive but can also trigger side reactions in strained systems if temperature is uncontrolled.
Temperature: Always start addition at 0°C . The bicyclic strain makes the leaving group (Cl-) departure faster; exotherms can be sharper than with phenyl sulfonyl chlorides.
References
Gnedin, B. G., et al. (1988).[4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from [Link]
Yasuda, N., et al. (2000). Synthesis of bicyclo[3.1.0]hexane derivatives as mGluR agonists. Journal of Medicinal Chemistry / US Patent 7,786,314.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical Methods for Characterizing Bicyclo[3.1.0]hexane-2-sulfonyl chloride
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a high-value pharmacophore scaffold, particularly prevalent in the development of metabotropic glutamate receptor (mGluR) agonists and antiviral agents. Its rigid bicyclic core locks substituents into specific vectors, enhancing binding selectivity. However, this rigidity, combined with the reactive sulfonyl chloride moiety, presents unique analytical challenges:
Hydrolytic Instability: The sulfonyl chloride group (
) is highly electrophilic and prone to rapid hydrolysis into the corresponding sulfonic acid upon exposure to atmospheric moisture or aqueous mobile phases.
Stereochemical Complexity: The bicyclo[3.1.0] system possesses a "puckered" boat-like conformation.[1][2] Distinguishing between endo and exo isomers (relative to the cyclopropane ring) is critical for biological activity but challenging due to overlapping NMR signals.
Thermal Lability: Direct thermal analysis (e.g., standard GC) can induce sulfur dioxide (
) extrusion or skeletal rearrangement.
This guide compares analytical methodologies to overcome these hurdles, prioritizing data integrity and reproducibility.
Comparative Overview of Analytical Architectures
The following table contrasts the primary analytical modes. Recommendation: A multi-modal approach is required. Use Derivatization-HPLC for purity and qNMR/NOESY for absolute structural confirmation.
Feature
Derivatization-HPLC (UV)
Direct GC-MS
High-Field NMR ()
Potentiometric Titration
Primary Utility
Quantitative Purity & Assay
Volatile Impurity Profiling
Stereochemistry & Structure
Functional Group Content ()
Analyte State
Stable Sulfonamide (Derivatized)
Native (Risk of degradation)
Native (In inert solvent)
Hydrolyzed (Ionic)
Precision
High ( RSD)
Moderate (Thermal variance)
High (Integral based)
High (Stoichiometric)
Throughput
High (Automated)
High
Low
Medium
Key Limitation
Requires sample prep time
Thermal decomposition risk
Sensitivity (mg scale required)
Non-specific for impurities
Best For...
Release Testing / QC
Residual Solvents
Structural Elucidation
Assay Verification
Deep Dive: Chromatographic Purity via Derivatization
Direct analysis of sulfonyl chlorides on Reversed-Phase HPLC (RP-HPLC) is flawed due to on-column hydrolysis, leading to split peaks (chloride vs. acid) and shifting retention times.
The Solution: Convert the reactive sulfonyl chloride into a stable sulfonamide using a secondary amine (e.g., diethylamine or morpholine) prior to injection. This "quenches" the reactivity and creates a UV-active, chromatographically stable species.
Experimental Protocol: Pre-Column Derivatization
Reagents:
Analyte: Bicyclo[3.1.0]hexane-2-sulfonyl chloride
Derivatizing Agent: Diethylamine (DEA) or Morpholine (excess)
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Workflow:
Preparation: Dissolve
of the sulfonyl chloride in of anhydrous MeCN.
Reaction: Add
of Diethylamine. Note: The reaction is exothermic; add dropwise.
Quenching: Allow to stand at ambient temperature for 10 minutes. The reaction is typically instantaneous.
Work-up (Optional for HPLC): If using DCM, evaporate and reconstitute in Mobile Phase. If using MeCN, dilute directly with Mobile Phase A.
Caption: Transformation of unstable sulfonyl chloride to stable sulfonamide for accurate chromatographic quantitation.
Deep Dive: Stereochemical Assignment via NMR
The bicyclo[3.1.0]hexane ring system is rigid.[4][2] The relative orientation of the sulfonyl group (at C2) versus the cyclopropane ring (C1-C5-C6) determines the endo vs. exo configuration.
Mechanistic Insight[2][4][9][10]
Coupling Constants (
): The Karplus relationship dictates that the coupling constant depends on the dihedral angle. In the "boat" conformation of bicyclo[3.1.0]hexane:
Exo-isomer: The proton at C2 (
) is often cis to the bridgehead protons (), resulting in a larger coupling constant ().
Endo-isomer: The proton at C2 (
) is trans to the bridgehead protons, often resulting in a near-zero or very small coupling constant ().
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive proof.
Endo: Strong NOE correlation between
and the cyclopropane methylene protons ().
Exo: No NOE between
and ; NOE may be seen between and .
Visualization: Stereochemical Decision Tree
Caption: Logic flow for determining Endo/Exo stereochemistry using coupling constants and spatial NOE correlations.
Functional Group Verification: Potentiometric Titration
While NMR confirms structure and HPLC confirms organic purity, neither inherently measures the "active" chloride content accurately if inorganic salts are present.
Protocol:
Hydrolysis: Dissolve
of sample in of . Heat gently () for 15 mins to fully hydrolyze .
Acidification: Neutralize with dilute
until acidic.
Titration: Titrate with
using a silver electrode.
Calculation:
Where is volume of silver nitrate, is molarity, and is sample weight.[5][2][6]
References
Rees, J. C., & Whittaker, D. (1981).[7] The conformations of bicyclo[3.1.0]hexane derivatives by 1H and 13C NMR. Organic Magnetic Resonance.[7][1][8] Retrieved from [Link][7]
Definitive Stereochemical Assignment of Bicyclo[3.1.0]hexane Scaffolds: A Comparative Guide
Executive Summary: The "Perpetual Boat" Challenge The bicyclo[3.1.0]hexane ring system is a privileged scaffold in modern drug discovery, acting as a conformationally locked bioisostere of cyclohexane and glutamate. It s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Perpetual Boat" Challenge
The bicyclo[3.1.0]hexane ring system is a privileged scaffold in modern drug discovery, acting as a conformationally locked bioisostere of cyclohexane and glutamate. It serves as the core pharmacophore in metabotropic glutamate receptor (mGluR) agonists (e.g., Eglumegad ), antiviral nucleosides (Methanocarba derivatives), and cannabinoid receptor agonists.
Unlike flexible cyclohexanes, the bicyclo[3.1.0]hexane system is rigid, typically adopting a "boat-like" conformation.[1] This rigidity amplifies the biological consequence of stereochemistry: a single inversion at the bridgehead or C-6 position can completely abolish receptor binding.
This guide objectively compares the three primary methods for stereochemical confirmation—NMR Spectroscopy , Computational Prediction (DP4+) , and X-ray Crystallography —providing actionable protocols to validate your specific isomer.
Methodology Comparison
The following table contrasts the operational parameters of the three validation tiers.
Feature
NMR Spectroscopy (NOESY/ROESY)
Computational DFT (DP4+)
X-ray Crystallography
Role
Primary Screen (First-line)
Advanced Validator (Ambiguity Resolver)
Gold Standard (Absolute Config)
Sample Req.
2–10 mg (Solution)
None (Virtual)
Single Crystal (Solid)
Throughput
High (< 1 hour)
Medium (24–48 hours)
Low (Days to Weeks)
Key Output
Relative Stereochemistry (Endo vs. Exo)
Probability Score (e.g., 99.8% confidence)
Absolute Configuration (R/S)
Reliability
Moderate (Fails if signals overlap)
High (If model chemistry is robust)
Ultimate
Cost
Low
Low (Compute time)
High (Instrument/Service)
Decision Matrix & Workflow
Use this logic flow to determine the most efficient validation path for your compound.
Figure 1: Strategic workflow for stereochemical assignment. Prioritize NMR for speed, escalating to DFT or X-ray only when spectral ambiguity exists.
Deep Dive: NMR Spectroscopy (The Primary Screen)
NMR is the fastest method to distinguish cis-fused vs. trans-fused rings and endo vs. exo substituents.
Mechanistic Insight
In the bicyclo[3.1.0]hexane system, the "concave" face is sterically crowded.
Fusion: The ring fusion is almost exclusively cis in stable drug-like molecules. Trans-fusion introduces immense strain (
25 kcal/mol) and is rarely observed without specific constraints.
Endo/Exo: The C-6 substituent (on the cyclopropane tip) is the most common stereocenter .
Protocol: NOE-Based Assignment
Objective: Distinguish Endo (syn to bridgehead) from Exo (anti to bridgehead).
Acquisition:
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 500–800 ms.
Tip: If the molecule is small (MW < 400), NOE signals may be weak (near zero crossing). Use ROESY (Rotating-frame Overhauser Effect) instead.
Analysis Logic:
Identify Bridgehead Protons (H-1/H-5): These are the anchors.
Identify C-6 Proton (H-6):
Endo-Isomer: The substituent is Endo, meaning the proton H-6 is Exo. H-6 points away from the larger ring. NOE: H-6 shows NO correlation to H-1/H-5.
Exo-Isomer: The substituent is Exo, meaning the proton H-6 is Endo. H-6 points toward the larger ring. NOE: Strong correlation between H-6 and H-1/H-5 .
Coupling Constant (
) Check:
On the cyclopropane ring, cis coupling (
) is generally larger (8–10 Hz) than trans coupling (, 4–6 Hz).
Caution: In rigid bicyclic systems, the Karplus curve is distorted. Rely primarily on NOE.
Figure 2: NOE correlation logic. The spatial proximity of the H-6 proton to the bridgehead protons (H-1/H-5) is the diagnostic signal.
Deep Dive: Computational Verification (The Modern Validator)
When NMR signals overlap or NOE data is inconclusive, the DP4+ Probability Method is the industry standard for assigning stereochemistry using computed NMR shifts.
Mechanistic Insight
DP4+ compares the experimental NMR data against calculated shifts for all possible diastereomers. It applies a Bayesian statistical framework to determine which structure is most likely correct, often distinguishing isomers with >99% confidence.
Protocol: DP4+ Workflow
Prerequisites: Gaussian (or ORCA), Python/Excel for DP4+ script.
Conformational Search:
Generate all conformers for both candidate isomers (e.g., Endo and Exo) using a force field (MMFF94).
Note: Bicyclo[3.1.0]hexanes are rigid, so this step is fast.
Geometry Optimization (DFT):
Optimize geometries at the B3LYP/6-31G(d) level (gas phase).
NMR Calculation (GIAO):
Calculate NMR shielding tensors (GIAO method) at the mPW1PW91/6-311+G(d,p) level (PCM solvent model matching your NMR solvent, e.g., Chloroform).
Why this level? It is the benchmark standard for DP4+ accuracy.
Statistical Analysis:
Input the experimental chemical shifts (
) and calculated shielding tensors () into the DP4+ spreadsheet or script.
Result: The output will assign a probability (e.g., Isomer A: 99.9%, Isomer B: 0.1%).
Deep Dive: X-ray Crystallography (The Absolute Standard)
If the compound is a solid, this is the definitive method. If it is an oil, derivatization is required.
Protocol: Derivatization for Oils
Bicyclo[3.1.0]hexane products are often oily amines or esters. To induce crystallization:
For Amines:
Salt Formation: Dissolve the amine in diethyl ether and add HCl (in dioxane) or Picric acid. Picrate salts often crystallize readily.
Amide Formation: React with p-bromobenzoyl chloride . The heavy bromine atom facilitates phase determination (anomalous scattering) if the molecule lacks other heavy atoms.
For Alcohols:
Esterify with 3,5-dinitrobenzoyl chloride . The planar aromatic rings encourage
-stacking in the crystal lattice.
For Acids:
Form a salt with a chiral amine (e.g.,
-methylbenzylamine). This creates diastereomeric salts which may have different solubility profiles.
References
Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959.[2] Link
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534. Link
Marquez, V. E., et al. (2005). Nucleosides with a Twist. Can Fixed Forms of Sugar Ring Pucker Influence Biological Activity in Nucleosides and Oligonucleotides? Journal of Medicinal Chemistry, 48(23), 7058-7075. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE). Link
Navigating the Disposal of Bicyclo[3.1.0]hexane-2-sulfonyl chloride: A Guide for the Research Professional
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and innovation. Bicyclo[3.1.0]hexane-2-sulfonyl chloride, a po...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and innovation. Bicyclo[3.1.0]hexane-2-sulfonyl chloride, a potentially valuable intermediate, requires not only skillful handling during its use but also meticulous and informed procedures for its disposal. This guide provides a comprehensive framework for the safe and effective management of waste containing this reactive compound, grounded in established chemical safety principles. Our objective is to empower you with the knowledge to not only comply with safety regulations but to foster a culture of proactive safety and environmental stewardship within your laboratory.
The Chemical Rationale: Understanding the Reactivity of Bicyclo[3.1.0]hexane-2-sulfonyl chloride
Bicyclo[3.1.0]hexane-2-sulfonyl chloride belongs to the sulfonyl chloride class of compounds. The primary driver of its reactivity, and thus the central consideration for its disposal, is the electrophilic nature of the sulfur atom and the presence of a good leaving group, the chloride ion.
Like other sulfonyl chlorides, it is highly susceptible to nucleophilic attack, most notably by water. This hydrolysis reaction is typically rapid and exothermic, yielding the corresponding bicyclo[3.1.0]hexane-2-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][2] The generation of these acidic byproducts necessitates a neutralization step in any disposal protocol to prevent damage to drainage systems and the environment.[3]
The overall hydrolysis reaction can be represented as:
C₆H₉SO₂Cl + 2H₂O → C₆H₉SO₃H + HCl + H₂O
It is this fundamental reactivity that dictates the procedural steps for safe disposal, which are centered around controlled quenching and neutralization.
Essential Safety and Logistical Information
Prior to initiating any disposal procedure, a thorough risk assessment must be conducted. The following table summarizes the key hazards and necessary personal protective equipment (PPE).
Hazard
Consequence
Required Personal Protective Equipment (PPE) & Engineering Controls
Corrosive
Causes severe skin burns and eye damage upon contact.[4]
Gloves: Chemical-resistant gloves (e.g., butyl rubber or neoprene). Eye Protection: Chemical safety goggles and a full-face shield.[5] Body Protection: Lab coat or chemical-resistant apron.[5] Engineering Control: Work should be conducted in a certified chemical fume hood.[6]
Water Reactive
Reacts with water or moisture to produce toxic and corrosive hydrogen chloride gas and sulfonic acid.[2][7] The reaction can be exothermic.[8]
Handling: Avoid contact with water and moist air. Use dry glassware and equipment.[2] Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like bases and alcohols.[2]
Inhalation Hazard
Inhalation of vapors or the resulting HCl gas can cause severe respiratory irritation.[7]
Engineering Control: All handling and disposal procedures must be performed in a well-ventilated chemical fume hood.[6][9]
The appropriate disposal method for bicyclo[3.1.0]hexane-2-sulfonyl chloride depends on the quantity and nature of the waste (e.g., residual material in a container, a quenched reaction mixture, or a spill).
Disposal of Small Quantities (e.g., Residual amounts in containers)
For emptying reagent bottles containing residual bicyclo[3.1.0]hexane-2-sulfonyl chloride, a careful quenching and neutralization process is required before the container can be cleaned for recycling or disposal.[10]
Protocol:
Preparation: Conduct the entire procedure in a chemical fume hood.[9] Ensure an ice bath is readily available. Place a stir bar in a beaker of an appropriate size that contains a solution of sodium carbonate or sodium bicarbonate in water (approximately 5-10% w/v).
Controlled Addition: Slowly and carefully add the residual bicyclo[3.1.0]hexane-2-sulfonyl chloride to the stirring basic solution. The addition should be done dropwise or in very small portions to control the exothermic reaction and any gas evolution.[11]
Monitoring: Observe the reaction mixture for signs of reaction, such as fizzing (due to CO₂ evolution if using carbonate/bicarbonate) or heat generation.[12] If the reaction becomes too vigorous, cool the beaker in the ice bath.
pH Confirmation: After the addition is complete and the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 9.[3] If the solution is still acidic, add more base dropwise until the desired pH is reached.
Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9] The cleaned container can then be managed for recycling or disposal.[10]
Disposal of Quenched Reaction Mixtures
Reaction mixtures containing bicyclo[3.1.0]hexane-2-sulfonyl chloride must be fully quenched as part of the experimental workup before being collected as hazardous waste.[13]
Protocol:
Quenching: At the end of your reaction, slowly add a suitable quenching agent to the reaction vessel while cooling in an ice bath. Common quenching agents include a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
pH Adjustment: After the initial quench, check the pH of the aqueous layer. Adjust the pH to be within the neutral range (6-9) as per your institution's guidelines for aqueous waste.[3]
Waste Segregation: The neutralized aqueous layer should be separated and disposed of in the appropriate aqueous waste container. The organic layer containing your product and other organic materials should be collected in a separate halogenated or non-halogenated organic waste container, as appropriate.
Labeling: Ensure all waste containers are accurately labeled with their full chemical contents.[13]
Management of Spills
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
Protocol:
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]
Containment: For small spills, cover the material with a dry, inert absorbent such as sand, dry lime, or soda ash.[14] DO NOT USE WATER or combustible materials like paper towels directly on the spill.[14]
Neutralization: Once the spill is absorbed, slowly and carefully add a weak base like sodium bicarbonate or soda ash to the absorbent material to neutralize the acidic components.
Collection and Disposal: Carefully scoop the neutralized absorbent material into a labeled, sealable container for hazardous waste disposal.[14][15]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of bicyclo[3.1.0]hexane-2-sulfonyl chloride waste.
Caption: Disposal workflow for Bicyclo[3.1.0]hexane-2-sulfonyl chloride.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical research. For a reactive compound like bicyclo[3.1.0]hexane-2-sulfonyl chloride, this responsibility entails a thorough understanding of its chemical properties and a disciplined adherence to established disposal protocols. By implementing the procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
Everett, L. (2024, December 31). How to Neutralize Chemical Spills. Lab Manager. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
King, J. F., & Hillhouse, J. H. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 105(9), 2759–2765. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
Robertson, R. E., & Laughton, P. M. (1957). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. Retrieved from [Link]
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753. Retrieved from [Link]
International Labour Organization & World Health Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
Unspecified. (n.d.). SAFETY DATA SHEET.
Unspecified. (n.d.). SAFETY DATA SHEETS.
Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
Digital Analysis Corp. (n.d.). Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. Retrieved from [Link]
Lab Alley. (2024, August 19). How to neutralize hydrochloric acid. Retrieved from [Link]
New Jersey Department of Health. (n.d.). SULFURYL CHLORIDE. NJ.gov. Retrieved from [Link]
Unspecified. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog.
University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]
Veolia North America. (n.d.). Reactive Chemicals Management. Retrieved from [Link]
Unspecified. (n.d.). Green chemistry for sustainable waste management. Retrieved from a source discussing green chemistry.
Unspecified. (2023, January 24). JC-3839 p.1 - Safety Data Sheet.
Unspecified. (n.d.). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. SciSpace.
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
Institution of Chemical Engineers. (2008). HANDLING OF REACTIVE CHEMICAL WASTES – A REVIEW. Retrieved from [Link]
University of Victoria. (2012, June 28). notes on chemical waste management in the teaching labs. Retrieved from [Link]
CRC Industries. (2017, December 27). SDS US. Retrieved from [Link]
PubChemLite. (n.d.). 2-azabicyclo(3.1.0)hexane-2-sulfonyl chloride (C5H8ClNO2S). Retrieved from [Link]
MDPI. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bicyclo(3.1.0)hex-2-ene. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Retrieved from [Link]